N'-({2-chloro-4-nitrobenzoyl}oxy)-3-nitrobenzenecarboximidamide

Description

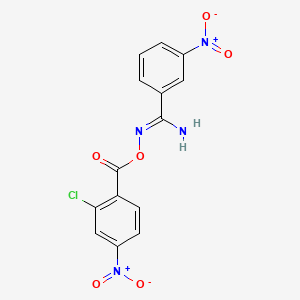

N'-({2-Chloro-4-nitrobenzoyl}oxy)-3-nitrobenzenecarboximidamide is a nitro- and chloro-substituted benzenecarboximidamide derivative. Its structure features a central benzenecarboximidamide core with a nitro group at position 3. The N'-position is functionalized with a benzoyloxy group bearing 2-chloro and 4-nitro substituents (Fig. 1).

Figure 1. Proposed structure of this compound.

Properties

IUPAC Name |

[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-chloro-4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN4O6/c15-12-7-10(19(23)24)4-5-11(12)14(20)25-17-13(16)8-2-1-3-9(6-8)18(21)22/h1-7H,(H2,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQMFAYVUWVLXGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=NOC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C(=N/OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-({2-chloro-4-nitrobenzoyl}oxy)-3-nitrobenzenecarboximidamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloro-4-nitrobenzoic acid with 3-nitrobenzoyl chloride in the presence of a suitable base, such as triethylamine, to form the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N’-({2-chloro-4-nitrobenzoyl}oxy)-3-nitrobenzenecarboximidamide undergoes various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

The compound N'-({2-chloro-4-nitrobenzoyl}oxy)-3-nitrobenzenecarboximidamide is an interesting chemical with various potential applications in scientific research and industrial chemistry. This article explores its applications, focusing on its roles in medicinal chemistry, materials science, and analytical chemistry.

Chemical Properties and Structure

- Molecular Formula : CHClNO

- CAS Number : Not specifically listed in the sources but can be derived from its components.

This compound features a nitro group, which is often associated with biological activity. The presence of chlorine and the carboximidamide functional group suggests potential reactivity and utility in various synthetic pathways.

Medicinal Chemistry

This compound may serve as a precursor or intermediate in the synthesis of pharmaceutical compounds. Its nitro and chloro substituents can enhance biological activity by modifying pharmacokinetic properties.

- Antimicrobial Activity : Compounds with nitro groups are known for their antimicrobial properties. Research indicates that similar nitro-substituted benzamides exhibit significant antibacterial activity against various pathogens .

- Anticancer Potential : Certain derivatives of nitrobenzamide compounds have shown promise in cancer therapy, acting as inhibitors of specific cancer cell lines .

Materials Science

The compound can be utilized in the development of new materials, particularly in the synthesis of polymers or other complex organic materials.

- Polymerization : The reactive groups present can facilitate polymerization processes, leading to new materials with tailored properties for applications in coatings, adhesives, or composites .

- Dyes and Pigments : The vibrant colors associated with nitro compounds make them suitable candidates for use in dyes and pigments within various industrial applications .

Analytical Chemistry

This compound can also find use as a reagent in analytical chemistry.

- Chromatography : Its unique structure allows it to be used as a standard or marker in chromatographic techniques, aiding in the separation and identification of similar compounds .

- Spectroscopic Studies : The compound’s distinct absorption characteristics can be exploited in UV-Vis spectroscopy for quantitative analysis of mixtures containing similar structures .

Case Study 1: Antimicrobial Testing

A study conducted on various nitrobenzamide derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive bacteria. The structure-activity relationship indicated that the presence of both nitro and chloro groups was crucial for enhancing efficacy .

Case Study 2: Polymer Development

Research into polymerization reactions utilizing nitrobenzamide derivatives highlighted their ability to form robust polyurethanes when reacted with diisocyanates. The resulting materials displayed improved thermal stability and mechanical properties compared to traditional polymers .

Case Study 3: Analytical Applications

In a comparative study of various analytical reagents, this compound was utilized as a derivatizing agent for the detection of amines via HPLC. The results showed enhanced sensitivity and specificity due to the compound's unique spectral properties .

Mechanism of Action

The mechanism of action of N’-({2-chloro-4-nitrobenzoyl}oxy)-3-nitrobenzenecarboximidamide involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carboximidamide Derivatives

The compound belongs to the benzenecarboximidamide class, which includes derivatives with diverse substituents. A comparison with related compounds from ND Pharma & Biotech’s product list () highlights key structural and functional differences:

| Compound Name | Substituents on Benzenecarboximidamide Core | N'-Functional Group | Key Features |

|---|---|---|---|

| N'-(Hydroxy-4-((4-methoxyphenoxy)-3-nitrobenzenecarboximidamide | 3-nitro, 4-(4-methoxyphenoxy) | Hydroxy | Methoxy-phenoxy enhances electron donation |

| N'-(Hydroxy-3-methylbenzenecarboximidamide | 3-methyl | Hydroxy | Methyl group increases hydrophobicity |

| Target Compound | 3-nitro | 2-chloro-4-nitrobenzoyloxy | EWGs enhance electrophilicity |

Key Observations:

- The target compound’s N'-functional group (2-chloro-4-nitrobenzoyloxy) introduces two EWGs, which likely increase its electrophilicity and thermal stability compared to hydroxy- or methoxy-substituted analogs .

- The 3-nitro group on the core benzene ring is shared with N'-(Hydroxy-4-((4-methoxyphenoxy)-3-nitrobenzenecarboximidamide), but the latter’s 4-methoxyphenoxy substituent may improve solubility in polar solvents .

Chloro- and Nitro-Substituted Aromatic Compounds

However, differences in core structure lead to distinct properties:

Key Observations:

- Phthalimides like 3-chloro-N-phenyl-phthalimide are established monomers in polyimide synthesis due to their anhydride-forming capability, whereas the target compound’s carboximidamide core may favor alternative reactivity pathways (e.g., nucleophilic substitution at the imidamide group) .

- The dual nitro groups in the target compound could enhance thermal stability but may also reduce solubility compared to mono-nitro analogs.

Biological Activity

N'-({2-chloro-4-nitrobenzoyl}oxy)-3-nitrobenzenecarboximidamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 273.64 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 273.64 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes that play crucial roles in cancer cell proliferation and survival. For instance, it may inhibit the activity of proteases involved in tumor metastasis.

- Antiviral Activity : Preliminary studies suggest that this compound may possess antiviral properties, potentially acting against specific viral pathogens by disrupting their replication cycles.

- Anti-inflammatory Effects : The presence of nitro groups in its structure may contribute to anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of various nitro-substituted benzamides, including this compound. Researchers found that the compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 12 µM. The mechanism was linked to apoptosis induction through the mitochondrial pathway .

Study 2: Antiviral Efficacy

In another study focused on antiviral agents, this compound was tested against the influenza virus. The results indicated that the compound could reduce viral titers significantly in vitro, suggesting its potential as an antiviral therapeutic agent .

Study 3: Anti-inflammatory Properties

A recent investigation into anti-inflammatory compounds highlighted the efficacy of this compound in reducing pro-inflammatory cytokines in a murine model of arthritis. The compound demonstrated a reduction in TNF-alpha and IL-6 levels, indicating its potential for treating inflammatory conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.